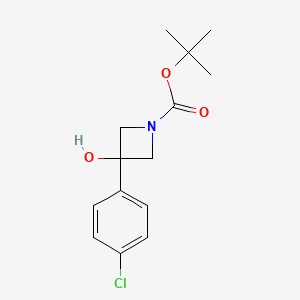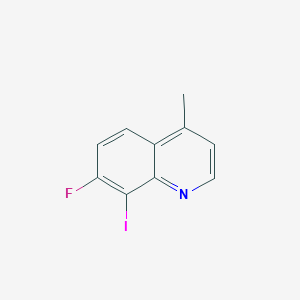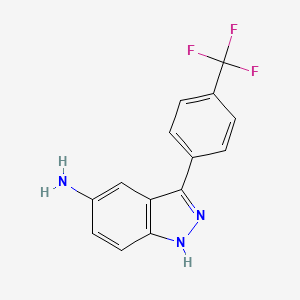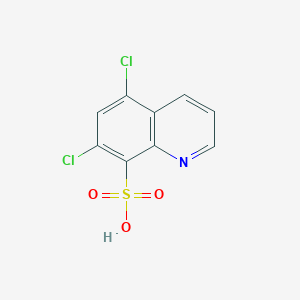
5,7-Dichloroquinoline-8-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5,7-dicloroquinolina-8-sulfónico es un compuesto químico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas aplicaciones en varios campos, como la farmacéutica, la agroquímica y la ciencia de los materiales. La presencia de átomos de cloro en las posiciones 5 y 7, junto con un grupo ácido sulfónico en la posición 8, confiere propiedades químicas únicas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5,7-dicloroquinolina-8-sulfónico generalmente implica la cloración de derivados de quinolina seguida de sulfonación. Un método común incluye la reacción de 5,7-dicloroquinolina con ácido sulfúrico en condiciones controladas para introducir el grupo ácido sulfónico en la posición 8 .
Métodos de producción industrial
La producción industrial del ácido 5,7-dicloroquinolina-8-sulfónico puede implicar procesos de cloración y sulfonación a gran escala. Estos procesos se optimizan para el rendimiento y la pureza, y a menudo implican reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el producto final cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5,7-dicloroquinolina-8-sulfónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para las reacciones de sustitución.
Principales productos formados
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de dihidroquinolina.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 5,7-dicloroquinolina-8-sulfónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar derivados de quinolina más complejos.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su posible uso en el desarrollo de nuevos productos farmacéuticos, particularmente en el tratamiento de enfermedades infecciosas.
Industria: Utilizado en la producción de tintes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5,7-dicloroquinolina-8-sulfónico implica su interacción con objetivos moleculares específicos. El grupo ácido sulfónico mejora su solubilidad y reactividad, lo que le permite interactuar con enzimas y otras proteínas. Los átomos de cloro contribuyen a sus propiedades antimicrobianas al interrumpir las membranas celulares microbianas e interferir con las vías bioquímicas esenciales .
Comparación Con Compuestos Similares
Compuestos similares
5,7-dicloro-8-hidroxiquinolina: Similar en estructura, pero con un grupo hidroxilo en lugar de un grupo ácido sulfónico.
6,7-dicloroquinolina-5,8-quinona: Contiene un grupo quinona, lo que lleva a diferentes propiedades químicas y aplicaciones.
Singularidad
El ácido 5,7-dicloroquinolina-8-sulfónico es único debido a la presencia de átomos de cloro y un grupo ácido sulfónico, lo que confiere una reactividad química y una actividad biológica distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
28712-89-2 |
|---|---|
Fórmula molecular |
C9H5Cl2NO3S |
Peso molecular |
278.11 g/mol |
Nombre IUPAC |
5,7-dichloroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-6-4-7(11)9(16(13,14)15)8-5(6)2-1-3-12-8/h1-4H,(H,13,14,15) |
Clave InChI |
FQJHPFTTWASVMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Cl)Cl)S(=O)(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


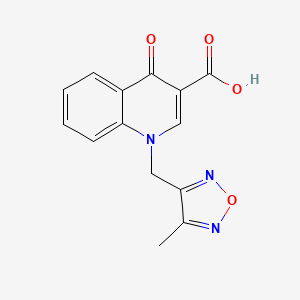
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

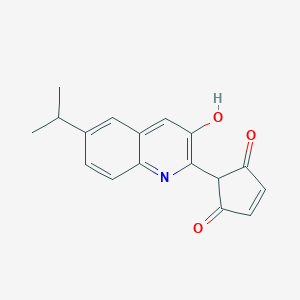
![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)

![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)

![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)

